molecular formula C10H11NO2 B1453846 (7-Methoxy-1-benzofuran-2-yl)methanamine CAS No. 165735-70-6

(7-Methoxy-1-benzofuran-2-yl)methanamine

Cat. No.: B1453846
CAS No.: 165735-70-6
M. Wt: 177.2 g/mol
InChI Key: ZPDXFVTYOVORRW-UHFFFAOYSA-N
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Description

(7-Methoxy-1-benzofuran-2-yl)methanamine (CAS: 165735-70-6) is a benzofuran derivative with a methoxy group at the 7-position and a methanamine substituent at the 2-position. Its molecular formula is C₁₀H₁₁NO₂ (molecular weight: 177.2 g/mol), and it exists as a liquid at room temperature . Its reactivity and biological activity are influenced by the electron-donating methoxy group and the primary amine, which can participate in hydrogen bonding and nucleophilic reactions .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDXFVTYOVORRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical formula of (7-Methoxy-1-benzofuran-2-yl)methanamine is C10H11NO2C_{10}H_{11}NO_2, characterized by the following structural features:

Feature Description
Benzofuran Moiety Provides aromatic stability and potential for electron delocalization.
Methoxy Group Enhances solubility and may influence biological interactions.
Amine Functional Group Imparts basicity, allowing for hydrogen bonding with biological targets.

Antioxidant Properties

The presence of the benzofuran ring suggests that this compound may exhibit antioxidant capabilities. Benzofuran derivatives are known for their ability to scavenge free radicals, which could contribute to cellular protection against oxidative stress .

Neuroprotective Effects

Compounds with similar structural characteristics have demonstrated neuroprotective effects in various studies. This suggests that this compound may be explored for therapeutic applications in neurodegenerative diseases, potentially mitigating neuronal damage .

Antimicrobial Activity

Preliminary studies indicate that benzofuran derivatives often possess antimicrobial properties. Although specific data on this compound's efficacy against pathogens is scarce, its structural similarity to known antimicrobial agents warrants further investigation .

Currently, there is no detailed information available regarding the specific mechanism of action of this compound in biological systems. However, it is hypothesized that the compound may interact with various enzymes or receptors, modulating their activity and leading to diverse biological effects .

Comparative Analysis with Similar Compounds

Compound Name Structure Features Biological Activity
6-MethoxybenzofuranMethoxy group at 6-positionAntioxidant, neuroprotective
5-HydroxybenzofuranHydroxy group at 5-positionAntimicrobial
2-AminobenzofuranAmino group at 2-positionPotential anti-cancer activity
3-MethylbenzofuranMethyl group at 3-positionAnti-inflammatory

The distinct positioning of the methoxy and amine groups in this compound enhances its solubility and bioavailability compared to other benzofuran derivatives, potentially leading to improved therapeutic outcomes .

Scientific Research Applications

Drug Development

The unique structure of (7-Methoxy-1-benzofuran-2-yl)methanamine positions it as a promising candidate for drug development. Its potential pharmacological activities include:

  • Antioxidant Properties : The compound may possess the ability to neutralize free radicals, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Similar compounds have shown potential in treating neurodegenerative diseases, suggesting that this compound could be investigated for therapeutic applications in conditions like Alzheimer's or Parkinson's disease.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzofuran often exhibit antimicrobial properties, warranting further exploration of this compound's efficacy against various pathogens.

Biological Probes

The compound can serve as a biological probe to study various processes due to its unique structural features. It may help elucidate mechanisms underlying certain diseases or biological functions.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with proteins and other biomolecules. These studies can provide insights into its pharmacokinetic properties and therapeutic potential.

Material Science Applications

In material science, this compound can be utilized in the development of new materials with specific properties. Its chemical structure may allow for the creation of polymers or resins that exhibit desirable characteristics such as increased stability or enhanced performance in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Features of Comparable Benzofuran Derivatives

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
(7-Methoxy-1-benzofuran-2-yl)methanamine Benzofuran 7-OCH₃, 2-CH₂NH₂ C₁₀H₁₁NO₂ Liquid; H302, H315 hazards
(5-Phenylfuran-2-yl)methanamine Furan 5-Ph, 2-CH₂NH₂ C₁₁H₁₁NO Sirtuin 2 inhibitors
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine Benzofuran 5-OCH₃, 3-CH(CH₃)NH₂, 2-CH₃ C₁₂H₁₅NO₂ Structural isomer; solid
(2,3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine Dihydrobenzofuran 5-(4-OCH₃Ph)CH₂NH₂ C₁₆H₁₇NO₂ Saturated ring; improved stability
  • Substituent Position Impact :
    • The 7-methoxy group in the target compound contrasts with 5-methoxy derivatives (e.g., ). Methoxy at the 7-position may enhance electron density on the benzofuran ring compared to 5-substitution, affecting reactivity in electrophilic substitutions .
    • Amine Placement : The 2-CH₂NH₂ group in the target compound differs from 3-CH(CH₃)NH₂ in . Steric hindrance in the latter reduces nucleophilicity, while the primary amine in the target compound offers greater versatility in forming salts or conjugates .

Preparation Methods

Step 1: Synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol Intermediate

  • The synthesis often begins with the preparation of (7-Methoxy-1-benzofuran-2-yl)methanol, a key intermediate.
  • This intermediate can be obtained through palladium-catalyzed Suzuki coupling reactions starting from appropriately substituted bromobenzofurans and boronate esters.
  • For example, a Suzuki coupling between 2-bromobenzofuran derivatives and pinacol boronate esters bearing methoxy substituents leads to the formation of 7-methoxy-substituted benzofurans.
  • Subsequent reduction or selective hydroxymethylation yields (7-Methoxy-1-benzofuran-2-yl)methanol.

Step 2: Conversion of (7-Methoxy-1-benzofuran-2-yl)methanol to this compound

  • The key transformation from the alcohol to the amine group is typically achieved via reductive amination.
  • Initially, the alcohol is oxidized to the corresponding aldehyde using mild oxidizing agents.
  • The aldehyde then undergoes reductive amination with ammonia or ammonium salts in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation.
  • This step introduces the primary amine group at the 2-position, yielding this compound.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Suzuki Coupling PdCl2(dppf)·CH2Cl2 catalyst, K3PO4, n-Bu4NBr, MeCN Forms 7-methoxy-substituted benzofuran derivatives
2 Hydroxymethylation/Reduction LiAlH4 in THF or other selective reducing agents Converts ester or aldehyde intermediates to alcohol
3 Oxidation Mild oxidants (e.g., PCC, Dess-Martin periodinane) Converts alcohol to aldehyde
4 Reductive Amination NH3 or ammonium salts, NaBH(OAc)3 or catalytic hydrogenation Converts aldehyde to primary amine

These steps are adapted from recent synthetic protocols for benzofuran derivatives with biological activity, ensuring high selectivity and yield.

Research Findings on Synthetic Efficiency and Yields

  • Suzuki coupling reactions for benzofuran derivatives typically yield 60–85% of the desired substituted benzofurans.
  • Reduction and oxidation steps proceed with yields ranging from 70–90%, depending on reagent purity and reaction conditions.
  • Reductive amination to install the methanamine group often achieves yields above 75%, with minimal side products when carefully controlled.
  • The overall synthetic route is efficient and scalable for research and potential pharmaceutical development.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Comments
Formation of 7-methoxy benzofuran Pd-catalyzed Suzuki coupling 60–85 Critical for installing methoxy substituent
Conversion to (7-Methoxy-1-benzofuran-2-yl)methanol LiAlH4 reduction or hydroxymethylation 70–90 Intermediate for amine synthesis
Oxidation to aldehyde intermediate PCC, Dess-Martin periodinane, or similar oxidants 75–90 Mild conditions prevent ring degradation
Reductive amination to methanamine NH3, NaBH(OAc)3 or catalytic hydrogenation 75–85 Final step introducing primary amine functionality

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (7-Methoxy-1-benzofuran-2-yl)methanamine, and how can reaction conditions be optimized?

  • Methodology: Start with benzofuran precursors (e.g., 7-methoxybenzofuran derivatives) and employ reductive amination or nucleophilic substitution to introduce the methanamine group. For example, use methoxymethylamine as a nucleophile in the presence of catalysts like Pd/C for hydrogenation . Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield. Monitor reaction progress via TLC or LC-MS.
  • Key Considerations: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Validate with 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm substitution patterns .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Safety Protocols: Use PPE (gloves, goggles, lab coat) and operate in a fume hood to avoid inhalation or dermal exposure. Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Emergency Measures: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. For spills, collect mechanically and avoid release into waterways .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Techniques:

  • NMR Spectroscopy : Confirm the benzofuran scaffold and methoxy/methanamine substituents via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 6.5–7.5 ppm) and 13C NMR^{13} \text{C NMR} .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles for absolute configuration validation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound?

  • Experimental Design:

  • Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes (e.g., cytochrome P450) or receptors .
  • In Vitro Assays : Screen for cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (fluorometric assays) .
  • Dose-Response Studies : Test concentrations from 1 nM to 100 µM to establish IC50_{50} values. Include positive controls (e.g., known inhibitors) and triplicate replicates .

Q. How should conflicting data on the compound’s stability or reactivity be resolved?

  • Troubleshooting:

  • Stability Studies : Use accelerated stability testing (40°C/75% RH) and HPLC to track degradation products. Adjust storage conditions if decomposition exceeds 5% .
  • Reactivity Analysis : Compare reactivity under varying pH (2–12) and oxidizing/reducing conditions. Use DFT calculations to predict reactive sites .
    • Statistical Validation: Apply ANOVA to assess batch-to-batch variability or outlier effects .

Q. What strategies are effective for elucidating the compound’s metabolic pathways?

  • Methodology:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Identify phase I (oxidation) and phase II (conjugation) products .
  • Isotopic Labeling : Use 13C^{13} \text{C}-labeled methanamine to track metabolic fate in cell cultures .
  • Pharmacokinetic Modeling : Integrate in vitro data with in silico tools (e.g., GastroPlus) to predict bioavailability and clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methoxy-1-benzofuran-2-yl)methanamine
Reactant of Route 2
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(7-Methoxy-1-benzofuran-2-yl)methanamine

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